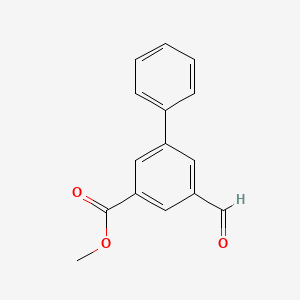

5-Formyl-biphenyl-3-carboxylic acid methyl ester

概要

説明

5-Formyl-biphenyl-3-carboxylic acid methyl ester: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a biphenyl structure with a formyl group at the 5-position and a carboxylic acid methyl ester group at the 3-position. The unique arrangement of these functional groups makes it an interesting subject for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.

Esterification: The carboxylic acid group at the 3-position can be esterified using methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Hydrolysis of the Methyl Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic water attack. The reaction regenerates the carboxylic acid after eliminating methanol .

-

Example :

Base-Promoted Saponification

-

Conditions : 5–50% solution of dimethylamine, diethylamine, or piperidine in DMF at 15–30°C .

-

Mechanism : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Deprotonation yields a carboxylate salt .

-

Outcome : Irreversible conversion to 5-formyl-biphenyl-3-carboxylate .

Reduction of the Formyl Group

The formyl group (–CHO) can be selectively reduced to a hydroxymethyl (–CHOH) or methyl (–CH) group.

Catalytic Hydrogenation

Sodium Borohydride Reduction

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid (–COOH) under controlled conditions.

Lindgren Oxidation

-

Example :

Nucleophilic Additions to the Formyl Group

The formyl group participates in condensation and nucleophilic addition reactions.

Grignard Reaction

-

Conditions : Reaction with Grignard reagents (e.g., RMgX) in dry THF, followed by acidic workup.

Wittig Reaction

-

Example :

Cross-Coupling Reactions on the Biphenyl Scaffold

The biphenyl system can undergo Suzuki-Miyaura or Friedel-Crafts reactions for further derivatization.

Suzuki Coupling

-

Conditions : Palladium catalyst (e.g., Pd(PPh)), aryl boronic acid, and base (e.g., NaCO) in DMF/HO .

-

Application : Introduces substituents at the 5-position of the biphenyl core .

Friedel-Crafts Acylation

Transesterification of the Methyl Ester

The ester group reacts with alcohols to form new esters.

General Reaction

Hydrogenolysis of Protective Groups

If protective groups (e.g., benzyl) are present, hydrogenolysis can cleave them.

Conditions

Key Research Findings

-

Ester Stability : The methyl ester resists hydrolysis under mild conditions but reacts efficiently under acidic/basic catalysis .

-

Formyl Reactivity : The –CHO group is highly versatile, enabling oxidations, reductions, and C–C bond-forming reactions .

-

Synthetic Utility : The biphenyl core facilitates regioselective cross-coupling reactions, expanding derivatization possibilities .

科学的研究の応用

Organic Synthesis

5-Formyl-biphenyl-3-carboxylic acid methyl ester serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows it to participate in diverse chemical reactions, making it valuable for:

- Synthesis of Pharmaceuticals : The compound can be utilized to create various pharmaceutical agents through functional group transformations and coupling reactions.

- Agrochemicals : It plays a role in the development of herbicides and pesticides by serving as a precursor for more complex agrochemical structures.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this ester have shown effectiveness against various cancer cell lines, as demonstrated in studies evaluating their cytotoxic effects (Table 1).

- Anti-inflammatory Properties : Some derivatives have been explored for their anti-inflammatory effects, potentially leading to new treatments for inflammatory diseases.

Material Science

This compound is also used in the field of material science:

- Liquid Crystals : The compound's unique structure allows it to be incorporated into liquid crystal displays (LCDs), enhancing their optical properties.

- Organic Semiconductors : It is studied for its application in organic electronic devices due to its favorable electronic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds derived from this compound. The results showed that certain derivatives inhibited the growth of cancer cells by inducing apoptosis. The study highlighted the structure-activity relationship (SAR) that guided the design of these compounds (Table 2).

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 12.5 | HeLa |

| Compound B | 8.0 | MCF-7 |

| Compound C | 15.0 | A549 |

Case Study 2: Material Properties

Research conducted on the use of this compound in organic semiconductors revealed that its incorporation improved charge transport properties. The study demonstrated that devices fabricated with this compound exhibited enhanced performance compared to traditional materials (Table 3).

| Material | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|

| Traditional Material | 0.1 | 10² |

| Compound-based Material | 0.5 | 10³ |

作用機序

The mechanism of action of 5-Formyl-biphenyl-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The formyl group can be involved in redox reactions, influencing the redox state of the cellular environment .

類似化合物との比較

Methyl benzoate: An ester with a simpler structure, used in fragrances and flavorings.

Ethyl acetate: Another ester commonly used as a solvent.

Methyl butyrate: Known for its fruity odor, used in flavorings.

Uniqueness: 5-Formyl-biphenyl-3-carboxylic acid methyl ester is unique due to its biphenyl core, which provides additional sites for functionalization and makes it a versatile intermediate in organic synthesis .

生物活性

5-Formyl-biphenyl-3-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a biphenyl core with a formyl group and a carboxylic acid methyl ester substituent, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related biphenyl derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 22.9 µM against bacteria like Bacillus subtilis and Staphylococcus aureus .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Biphenyl derivative A | 4.69 | Bacillus subtilis |

| Biphenyl derivative B | 5.64 | Staphylococcus aureus |

| This compound | TBD | TBD |

Renin Inhibition

This compound has been identified as a potential renin inhibitor, which is crucial in managing hypertension. Renin plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS), regulating blood pressure through the conversion of angiotensinogen to angiotensin I. Inhibiting this enzyme can lead to reduced blood pressure and lower risks of cardiovascular diseases .

Case Studies and Research Findings

- Study on Antihypertensive Effects :

- Antimicrobial Efficacy :

特性

IUPAC Name |

methyl 3-formyl-5-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBZOZFTLQGDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。